(4-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)acetic acid
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Overview
Description
(4-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)acetic acid: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea , is a compound with a complex structure. It has garnered attention due to its role as an organocatalyst in organic chemistry. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves several steps. While I don’t have specific details for this exact compound, I can provide insights based on similar thiourea derivatives. Researchers typically synthesize it through multi-step reactions, including thiazole formation, arylation, and acetylation.
Reaction Conditions::- Thiazole Formation: Cyclization of an appropriate thioamide with α-haloketones or α-haloesters.
- Arylation: Introducing the 3,5-bis(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling reactions.
- Acetylation: Converting the thiazole ring to the acetic acid moiety.
Industrial Production:: While industrial-scale production methods may vary, the compound’s synthesis likely involves optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiazole ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group to the corresponding alcohol.
Substitution: Halogenation or other substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Major Products:: The major products depend on the specific reaction conditions and substituents. These could include thiazole derivatives, acetic acid derivatives, or other functionalized compounds.
Scientific Research Applications
This compound finds applications in various fields:
Organocatalysis: As an efficient H-bond organocatalyst, it promotes organic transformations.
Medicinal Chemistry: Its unique structure may inspire drug design.
Materials Science:
Mechanism of Action
The compound likely interacts with substrates through hydrogen bonding, stabilizing transition states during reactions. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare its properties, reactivity, and applications with related thioureas and organocatalysts.
Properties
Molecular Formula |
C19H15F3N2O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H15F3N2O2S/c1-11-5-7-12(8-6-11)17-15(10-16(25)26)27-18(24-17)23-14-4-2-3-13(9-14)19(20,21)22/h2-9H,10H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
AOQQVZHYHOCWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC(=C3)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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